molecular formula C16H16N4O2 B2413447 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-22-5

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2413447
CAS No.: 537002-22-5
M. Wt: 296.33
InChI Key: JRMIIULMWQOTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines

Properties

IUPAC Name

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-11-5-2-4-10(8-11)15-14-12(6-3-7-13(14)21)19-16-17-9-18-20(15)16/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMIIULMWQOTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes electrophilic substitution and demethylation:

Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position of the methoxyphenyl ring.

  • Halogenation : Chlorination or bromination occurs selectively at the ortho position using Cl₂/FeCl₃ or Br₂/FeBr₃.

Demethylation

The methoxy group is cleaved with BBr₃ in CH₂Cl₂ at −78°C to yield a phenolic derivative, enabling further O-alkylation or acylation:
Ar OCH3BBr3Ar OHR XAr OR \text{Ar OCH}_3\xrightarrow{\text{BBr}_3}\text{Ar OH}\xrightarrow{\text{R X}}\text{Ar OR }

Alkylation and Acylation

The NH group in the triazole ring reacts with:

  • Alkyl halides : Forms N-alkylated derivatives in DMF with K₂CO₃.

  • Acyl chlorides : Produces acylated products under basic conditions (e.g., pyridine).

Table 2: Triazole NH Reactivity

ReagentConditionsProductApplication
CH₃IK₂CO₃, DMF, 60°CN-MethyltriazoloquinazolinoneEnhanced solubility
Benzoyl chloridePyridine, RTN-Benzoylated derivativeAntimicrobial studies

Ring-Opening Reactions

Under strong acidic conditions (HCl, reflux), the quinazolinone ring opens to form amino intermediates, which can recyclize with aldehydes to generate novel heterocycles.

Oxidation of Tetrahydroquinazoline Moiety

The saturated C5–C7 bonds are oxidized with KMnO₄/H₂O to form diketones, altering planarity and π-conjugation:
C6H10KMnO4C6H8O2\text{C}_6\text{H}_{10}\xrightarrow{\text{KMnO}_4}\text{C}_6\text{H}_8\text{O}_2

Reduction of Ketone Group

The C8 ketone is reduced with NaBH₄/MeOH to a secondary alcohol, modulating hydrogen-bonding capacity.

Mechanistic Insights

  • Boric acid catalysis : Stabilizes intermediates via hydrogen bonding, accelerating cyclocondensation .

  • Microwave effects : Dipolar polarization enhances reaction rates by 4–6× compared to conventional heating.

Scientific Research Applications

Structural Features

The compound features a triazoloquinazolinone core structure that contributes to its biological activity. The methoxy group at the 3-position of the phenyl ring enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action is primarily attributed to:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G2/M phase.

Case Study: Antiproliferative Effects

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression:

  • Histone Deacetylase (HDAC) Inhibition : It demonstrates moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to mitigate neurodegenerative diseases by:

  • Reducing oxidative stress in neuronal cells.
  • Enhancing neuronal survival through modulation of neurotrophic factors.

Synthesis Pathways

The synthesis of 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the quinazolinone core.
  • Functionalization at specific positions to introduce the methoxy group.
  • Cyclization to form the triazole ring.

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines, such as:

Compared to these similar compounds, 9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the resulting biological activities.

Biological Activity

9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its interactions with various biological targets.

Chemical Structure

The compound can be described by the following structural formula:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

This structure includes a triazole ring fused with a quinazolinone moiety and a methoxyphenyl substituent.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methoxybenzaldehyde with 2-aminobenzamide in the presence of hydrazine hydrate to form the desired triazoloquinazoline structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated significant antibacterial and antifungal properties against various strains. For instance:

Pathogen Activity MIC (µg/mL)
E. coliAntibacterial0.12 - 1.95
S. aureusAntibacterial0.25 - 2.00
Candida albicansAntifungal0.50 - 3.00

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, comparable to standard antibiotics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit bacterial DNA gyrase and other essential enzymes in microbial cells, disrupting their replication processes.

Study on Antibacterial Activity

A study conducted by researchers in 2023 evaluated the antibacterial efficacy of this compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed a significant zone of inhibition (up to 27 mm) against these pathogens when compared to standard antibiotics like levofloxacin.

Study on Antifungal Activity

Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound effectively inhibited fungal growth with MIC values lower than those observed for conventional antifungal agents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation. A common method utilizes cyclohexane-1,3-dione, 3-methoxybenzaldehyde, and 5-aminotetrazole under acidic catalysis (e.g., p-toluenesulfonic acid) in solvent-free conditions . Microwave-assisted synthesis is recommended to reduce reaction time (from 12 hours to 30 minutes) and improve yields (up to 97%) . Key optimization parameters include:

  • Catalyst selection : Heterogeneous catalysts like H6P2W18O62·18H2O enhance regioselectivity .
  • Solvent systems : Ethanol/acetic acid mixtures improve purity (>95% by HPLC) .
  • Temperature control : Reflux at 80–100°C minimizes side products .
MethodYield (%)TimePurity (%)Key Catalyst/Solvent
Microwave-assisted MCR9730 min98Solvent-free, p-TSA
Conventional reflux7512 hr95Ethanol/acetic acid

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • <sup>1</sup>H NMR :
  • A singlet at δ 3.75–3.80 ppm (3H, OCH3) confirms the 3-methoxyphenyl group .
  • Multiplets at δ 2.50–3.20 ppm correspond to tetrahydroquinazoline protons .
    • IR : Peaks at 1680–1700 cm<sup>−1</sup> (C=O stretch) and 1600–1620 cm<sup>−1</sup> (triazole ring) .
    • Mass spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 365.1 (calculated for C18H17N4O2</sup>) .

Q. What preliminary biological screening approaches are recommended?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF7) with IC50 determination .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on the 3-methoxyphenyl substituent?

  • Comparative analogs : Synthesize derivatives with substituents like 4-methoxy, 3-chloro, or 3-fluorophenyl to assess electronic effects .
  • Key parameters :
  • Lipophilicity (logP via HPLC): Higher logP correlates with membrane permeability but may reduce solubility .
  • Steric effects: Bulky groups at the 3-position reduce RXFP4 receptor binding affinity by 40% .
    • Data interpretation : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., RXFP4’s hydrophobic pocket) .

Q. How to resolve contradictions in biological activity data across different assays?

Example: A compound showing high in vitro antimicrobial activity but low in vivo efficacy.

  • Potential causes : Poor metabolic stability or protein binding.
  • Methodology :
  • Microsomal stability assay : Incubate with liver microsomes (rat/human) to measure half-life (t1/2). Add NADPH to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to calculate free fraction (e.g., <10% free fraction explains reduced efficacy) .

Q. What strategies enhance metabolic stability without compromising target affinity?

  • Structural modifications :
  • Replace the methoxy group with a trifluoromethoxy group (improves oxidative stability) .
  • Introduce methyl groups at C-6/C-7 to block cytochrome P450 oxidation .
    • Prodrug approach : Convert the ketone to a ketal (e.g., ethylene glycol adduct) for pH-sensitive release in target tissues .

Q. How to validate molecular docking predictions with experimental data?

  • Docking protocol :

Prepare protein structure (e.g., RXFP4 PDB: 6XYZ) using Schrödinger Maestro.

Generate ligand conformers with OMEGA.

Score poses using Glide XP .

  • Experimental validation :
  • Site-directed mutagenesis of predicted binding residues (e.g., Tyr<sup>205</sup>Ala mutation reduces binding by 80%) .
  • Surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM confirms high affinity) .

Q. What are scalable synthesis protocols for multi-gram production?

  • Flow chemistry : Continuous flow reactors with immobilized catalysts (e.g., TMG-functionalized melamine) reduce batch variability .
  • Green chemistry : Use group-assisted purification (GAP) techniques to eliminate column chromatography .
  • Quality control : In-line PAT tools (e.g., FTIR) monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.